Methyl 1-BOC-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
Description
Methyl 1-BOC-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS: 1423037-40-4) is a piperidine-based compound featuring a BOC (tert-butoxycarbonyl) protecting group on the nitrogen atom and two ester functionalities: a methyl ester at the 4-carboxylate position and an ethoxy-oxoethyl substituent at the 4-position of the piperidine ring. This structure renders the compound a versatile intermediate in organic synthesis, particularly in peptide chemistry and drug discovery, where temporary amine protection is essential for stepwise reactions .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-6-22-12(18)11-16(13(19)21-5)7-9-17(10-8-16)14(20)23-15(2,3)4/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLSLZDRDHVEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116970 | |
| Record name | 1,4-Piperidinedicarboxylic acid, 4-(2-ethoxy-2-oxoethyl)-, 1-(1,1-dimethylethyl) 4-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701116970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423037-40-4 | |
| Record name | 1,4-Piperidinedicarboxylic acid, 4-(2-ethoxy-2-oxoethyl)-, 1-(1,1-dimethylethyl) 4-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Piperidinedicarboxylic acid, 4-(2-ethoxy-2-oxoethyl)-, 1-(1,1-dimethylethyl) 4-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701116970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1-BOC-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate, also known as 1-(tert-butyl) 4-methyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on diverse sources.
- Molecular Formula : C16H27NO6
- Molecular Weight : 315.39 g/mol
- CAS Number : 1423037-40-4
This compound exhibits its biological activity primarily through modulation of enzyme pathways and receptor interactions. The presence of the piperidine ring is crucial for its interaction with biological targets, particularly in the central nervous system and metabolic pathways.
Pharmacological Studies
- Antioxidant Activity : Studies indicate that compounds with similar structures demonstrate significant antioxidant properties, which can mitigate oxidative stress in various biological systems .
- Anticancer Potential : Preliminary research suggests that derivatives of piperidine compounds can inhibit histone deacetylases (HDACs), which play a role in cancer progression. This inhibition leads to altered gene expression and increased apoptosis in cancer cells .
- Neuroprotective Effects : Some studies have shown that piperidine derivatives can exhibit neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer's. These effects are attributed to their ability to modulate neurotransmitter levels and reduce neuroinflammation .
Case Studies
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Piperidine Ring : Initial cyclization reactions to form the piperidine structure.
- Carboxylation : Introduction of carboxylic acid groups via esterification processes.
- Boc Protection : Use of tert-butyloxycarbonyl (Boc) protection strategies for amine functionalities.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-BOC-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate is primarily used in the synthesis of bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, particularly those targeting central nervous system disorders.
Case Studies
- Analgesic Development : Research has shown that derivatives of piperidine can exhibit analgesic properties. Methyl 1-BOC-4-(2-ethoxy-2-oxoethyl)piperidine derivatives have been synthesized and screened for pain relief efficacy, demonstrating promising results in preclinical models .
- Antidepressant Activity : The compound's structural analogs have been investigated for their potential antidepressant effects. Studies suggest that modifications at the piperidine nitrogen can enhance serotonin receptor affinity, leading to increased therapeutic effects .
Organic Synthesis
This compound serves as an important reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Synthetic Applications
- Building Block for Complex Molecules : Methyl 1-BOC-4-(2-ethoxy-2-oxoethyl)piperidine is utilized as a precursor for synthesizing various heterocycles, which are essential components in many natural products and pharmaceuticals .
| Reaction Type | Description | Example Compound |
|---|---|---|
| Alkylation | Used to introduce alkyl groups onto piperidine | Alkylated piperidine derivatives |
| Acylation | Forms acyl derivatives for further reactions | Acylated piperidine derivatives |
| Cyclization | Facilitates the formation of cyclic compounds | Tetrahydropyridines |
Drug Discovery
In drug discovery, Methyl 1-BOC-4-(2-ethoxy-2-oxoethyl)piperidine acts as a versatile scaffold for developing new therapeutic agents.
Applications in Drug Design
- Targeting Enzymatic Pathways : The compound can be modified to inhibit specific enzymes involved in disease pathways, making it valuable in designing targeted therapies .
- Prodrug Strategies : Its ester functionality allows it to be used as a prodrug, enhancing solubility and bioavailability of active pharmaceutical ingredients .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing structural motifs such as the piperidine core, BOC protection, and ester substituents. Key differences lie in substituent positions, ester types, and functional groups, which influence reactivity, stability, and applications.
Structural and Functional Variations
Table 1: Structural Comparison of Key Compounds
*Similarity scores (0–1) are derived from structural alignment algorithms in cited databases.
Key Differences and Implications
(1) BOC Protection
- Target Compound : The BOC group stabilizes the amine against unwanted reactions, enabling its use in multi-step syntheses (e.g., peptide coupling). Deprotection requires acidic conditions (e.g., trifluoroacetic acid) .
- Unprotected Analog (CAS 95566-71-5) : Lacks BOC, making the amine reactive. Suitable for direct alkylation or acylation but less stable in acidic environments .
(2) Ester Groups
- Methyl vs. Ethyl Esters : Methyl esters (e.g., in the target compound) hydrolyze faster than ethyl esters under basic conditions, affecting reaction design. For instance, Ethyl N-Boc-piperidine-4-carboxylate (CAS 229613-93-8) offers slower hydrolysis, beneficial for prolonged stability .
- Dual Ester Functionality : The target compound’s 2-ethoxy-2-oxoethyl group introduces a ketone adjacent to the ester, enhancing susceptibility to nucleophilic attack compared to simpler esters .
(3) Substituent Position and Chain Length
Stability and Reactivity
- BOC-protected compounds exhibit enhanced shelf life and compatibility with Grignard or organometallic reagents compared to unprotected analogs .
- Methyl esters in the target compound facilitate rapid saponification, enabling efficient conversion to carboxylic acids for further functionalization .
Preparation Methods
Synthesis of N-BOC-Piperidine-4-carboxylic Acid Methyl Ester
This intermediate is a critical precursor for the target compound. Three main synthetic routes have been reported:
| Method | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Method 1 | Starting from piperidine-4-carboxylic acid methyl ester, add triethylamine and BOC anhydride in dichloromethane at 0 °C, stir 16 h at room temperature, extract and purify by silica gel chromatography. | 99% | High yield, mild conditions, uses common reagents. |
| Method 2 | Methylation of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid using iodomethane and potassium carbonate in DMF at room temperature for 3 h, followed by aqueous work-up and chromatography. | Not specified | Efficient methylation step, useful if starting from BOC-protected acid. |
| Method 3 | Esterification via trimethylsilyl diazomethane in acetonitrile/methanol at 0 °C to room temperature, followed by column purification. | 90% | Alternative methylation method avoiding alkyl halides, good yield. |
These methods ensure the formation of the methyl ester with the BOC group intact, providing a stable intermediate for further functionalization.
Introduction of the Ethoxy-oxoethyl Group
The ethoxy-oxoethyl substituent is typically introduced through nucleophilic substitution using ethyl bromoacetate or similar electrophiles. The general approach includes:
- Deprotonation of the piperidine nitrogen or the 4-position carbon with a suitable base (e.g., sodium hydride, potassium carbonate).
- Reaction with ethyl bromoacetate to install the ethoxy-oxoethyl side chain.
- Control of reaction temperature (0–20 °C) to minimize side reactions.
- Purification by column chromatography to isolate the desired product.
This step is crucial to obtain the 4-(2-ethoxy-2-oxoethyl) substitution pattern on the piperidine ring.
Industrial Scale Preparation
In industrial production, the synthesis is scaled up using continuous flow reactors to optimize:
- Reaction times and temperatures.
- Solvent selection for maximum solubility and minimal by-product formation.
- Use of bases like triethylamine or potassium carbonate for efficient deprotonation.
- Purification methods that are scalable, such as crystallization or preparative chromatography.
Continuous flow processes improve reproducibility and safety, especially when handling reactive intermediates like diazomethane or alkyl halides.
Reaction Conditions and Optimization
| Step | Key Parameters | Typical Conditions | Impact on Yield/Purity |
|---|---|---|---|
| BOC Protection | Temperature, base equivalents, solvent | 0 °C to RT, triethylamine, DCM | High yield, minimal side products |
| Methyl Ester Formation | Base, methylating agent, solvent | Potassium carbonate, iodomethane, DMF | Efficient methylation, clean conversion |
| Ethoxy-oxoethyl Substitution | Base strength, electrophile, temperature | Sodium hydride or K2CO3, ethyl bromoacetate, 0–20 °C | Selective substitution, avoids over-alkylation |
Optimization focuses on balancing reactivity and selectivity, maintaining BOC protection, and minimizing hydrolysis or decomposition.
Analytical Characterization of Intermediates and Final Product
- NMR Spectroscopy:
- ^1H NMR signals for tert-butyl group at δ ~1.4 ppm (singlet).
- Methyl ester protons at δ ~3.6–3.9 ppm (singlet).
- Ethoxy group protons at δ ~4.1 ppm (quartet) and δ ~1.3 ppm (triplet).
- [^13C NMR](pplx://action/followup): Carbonyl carbons at δ ~170–175 ppm, BOC carbon at δ ~154 ppm.
- Mass Spectrometry: Confirms molecular weight and purity.
- Chromatography (HPLC or TLC): Purity assessment, typically >95% purity required for further applications.
Summary Table of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| BOC Protection | Triethylamine + BOC anhydride | Piperidine-4-carboxylic acid methyl ester | 0 °C to RT, DCM, 16 h | ~99% | Standard protection step |
| Methyl Ester Formation | Iodomethane + K2CO3 | 1-(BOC)piperidine-4-carboxylic acid | RT, DMF, 3 h | Not specified | Alkylation methylation |
| Alternative Esterification | Trimethylsilyl diazomethane | 1-(BOC)piperidine-4-carboxylic acid | 0 °C to RT, MeOH/ACN | 90% | Safer methylation alternative |
| Ethoxy-oxoethyl Introduction | Ethyl bromoacetate + base | BOC-piperidine methyl ester | 0–20 °C, aprotic solvent | Not specified | Nucleophilic substitution |
Research Findings and Notes
- The BOC protection is stable under mild basic and neutral conditions but can be cleaved under acidic conditions, allowing further functionalization downstream.
- The methyl ester group facilitates solubility and reactivity, serving as a handle for further derivatization or hydrolysis to acids.
- The ethoxy-oxoethyl group introduces an ester functionality that can participate in further chemical transformations, such as amidation or reduction.
- Reaction conditions must be carefully controlled to prevent side reactions such as over-alkylation or hydrolysis of ester groups.
- Purification by silica gel chromatography using low percentages of methanol in chloroform or ethyl acetate/hexane mixtures is effective for isolating pure compounds.
Q & A
Q. What are the key identifiers and structural features of Methyl 1-BOC-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate?
The compound is a piperidine derivative with a tert-butoxycarbonyl (BOC) protecting group at the 1-position and an ethyl ester (ethoxy-2-oxoethyl) substituent at the 4-position. Key identifiers include:
- Molecular formula : C₁₄H₂₅NO₄ (confirmed via high-resolution mass spectrometry) .
- Molecular weight : 271.35 g/mol .
- Aliases : Includes "tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate" and "Ethyl N-Boc-piperidine-4-acetate" .
Methodological note : Structural elucidation typically employs NMR (¹H/¹³C), FT-IR (for ester/BOC carbonyl groups), and LC-MS for purity and mass confirmation.
Q. What are common synthetic routes for preparing this compound?
A validated method involves:
Esterification : Reacting 4-piperidinecarboxylic acid with ethanol under HCl catalysis .
Alkylation : Adding ethyl chloroacetate and sodium carbonate to introduce the 2-ethoxy-2-oxoethyl group .
BOC protection : Introducing the tert-butoxycarbonyl group via di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) .
Key considerations : Optimize reaction time and temperature to minimize side products like over-alkylation or Boc-deprotection .
Q. How is the compound characterized for purity and stability in research settings?
- Purity analysis : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol/buffer at pH 4.6) .
- Stability : The BOC group is stable under neutral conditions but degrades in acidic/basic environments. Store at 2–8°C in inert, moisture-free containers .
Troubleshooting : Monitor for decomposition via TLC (Rf shifts) or NMR (disappearance of BOC peaks at ~1.4 ppm) .
Advanced Research Questions
Q. How do competing reaction pathways impact the synthesis of this compound?
During alkylation (Step 2, Question 2), competing N- vs. O-alkylation can occur due to the nucleophilicity of the piperidine nitrogen. To suppress N-alkylation:
Q. What analytical strategies resolve contradictions in reported yields for this compound?
Discrepancies in yields (e.g., 70–90% in Step 3) often stem from:
- Incomplete Boc protection : Verify via IR (absence of free amine N-H stretch at ~3300 cm⁻¹) .
- Solvent polarity : Higher polarity solvents (e.g., THF) improve Boc-group stability vs. toluene .
Advanced method : Use kinetic studies (e.g., in situ ReactIR) to track Boc-deprotection rates under varying conditions .
Q. How does the steric bulk of the BOC group influence reactivity in downstream applications?
The BOC group:
- Shields the piperidine nitrogen , preventing undesired nucleophilic reactions (e.g., in peptide coupling) .
- Impacts solubility : The compound is more lipophilic than its deprotected analog, requiring polar aprotic solvents (e.g., DMF) for reactions .
Case study : In PROTAC synthesis, the BOC group is selectively removed post-conjugation using TFA, leaving other esters intact .
Q. What are the ecological and toxicological considerations for large-scale use in research?
- Ecotoxicity : Limited data available; treat as a "special waste" due to ester/BOC groups. Incinerate via authorized facilities .
- Toxicity : Acute oral toxicity (LD₅₀ ~300 mg/kg, Category 3); use fume hoods and PPE (nitrile gloves, safety goggles) during handling .
Mitigation : Neutralize waste with mild bases (e.g., NaHCO₃) before disposal to hydrolyze esters .
Q. How can computational methods aid in optimizing reaction conditions for this compound?
- DFT calculations : Predict transition states for alkylation steps to identify optimal bases/solvents .
- Molecular docking : Model interactions with enzymes (e.g., esterases) to design stable prodrug analogs .
Example : Simulations of Boc-group stability in THF vs. water align with experimental degradation rates (t₁/₂ ~24 hr in aqueous pH 7.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
